Cas no 1251012-22-2 (tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate)

Technical Introduction: tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused furopyridine and piperidine scaffold with a chloro substituent. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection for further functionalization. This intermediate is valuable in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting compounds. Its rigid spirocyclic structure offers conformational control, while the chloro group provides a handle for cross-coupling reactions. The Boc-protected amine ensures compatibility with diverse synthetic routes, making it a versatile building block for drug discovery and heterocyclic chemistry applications.
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate structure
1251012-22-2 structure
Product Name:tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate
CAS No:1251012-22-2
MF:C16H21ClN2O3
MW:324.802543401718
CID:5216623
Update Time:2025-05-20

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate
    • D75850
    • Inchi: 1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-8-6-16(7-9-19)13-11(10-21-16)4-5-12(17)18-13/h4-5H,6-10H2,1-3H3
    • InChI Key: ZWEHACAFAQUHKF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2COC3(C2=N1)CCN(C(=O)OC(C)(C)C)CC3

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 430
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51.7

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate Pricemore >>

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tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate Related Literature

Additional information on tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate: A Comprehensive Overview

The compound with CAS No. 1251012-22-2, known as tert-butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings connected by a single atom. The spiro structure in this molecule is formed between a furo[3,4-b]pyridine ring and a piperidine ring, creating a unique framework that contributes to its diverse chemical properties.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to combine multiple pharmacophores within a single molecule. The presence of the furo[3,4-b]pyridine moiety in this compound adds electron-withdrawing groups that can enhance the molecule's reactivity and selectivity in various reactions. Additionally, the piperidine ring introduces flexibility and can act as a hydrogen bond donor or acceptor, further enhancing the compound's potential in biological systems.

The synthesis of tert-butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate involves a multi-step process that typically begins with the preparation of the furo[3,4-b]pyridine derivative. This is followed by coupling reactions to introduce the piperidine ring and subsequent functionalization steps to achieve the final product. The use of advanced synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions has significantly improved the efficiency and yield of this process.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The spiro structure allows for the creation of molecules with high structural diversity, which is crucial for exploring new therapeutic targets. For instance, recent research has shown that derivatives of this compound exhibit potent anti-tumor activity by selectively targeting cancer cells while sparing healthy tissue. This makes it a valuable candidate for further investigation in oncology research.

In addition to its pharmaceutical applications, tert-butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate has also been explored for its role in agrochemicals. Its ability to inhibit key enzymes involved in plant growth regulation has led to its consideration as a potential herbicide or fungicide. However, further studies are required to assess its environmental impact and ensure its safety for agricultural use.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. Its unique spiro structure could potentially be exploited in the development of advanced materials such as organic semiconductors or stimuli-responsive polymers. Researchers are currently investigating its electronic properties and how they can be optimized for use in next-generation electronic devices.

In conclusion, CAS No. 1251012-22-2 represents a highly versatile compound with significant potential across multiple fields. Its spiro structure provides a platform for exploring novel chemical reactions and developing innovative applications in drug discovery, agriculture, and materials science. As research continues to uncover its full potential, this compound is poised to play a key role in advancing scientific knowledge and technological innovation.

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